molecular formula C2HBr4Cl B14248673 1,1,1,2-Tetrabromo-2-chloroethane CAS No. 379226-03-6

1,1,1,2-Tetrabromo-2-chloroethane

Cat. No.: B14248673
CAS No.: 379226-03-6
M. Wt: 380.10 g/mol
InChI Key: XYIRCCZRZGAHIH-UHFFFAOYSA-N
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Description

1,1,1,2-Tetrabromo-2-chloroethane is a halogenated hydrocarbon with the molecular formula C₂HBr₄Cl. This compound is characterized by the presence of four bromine atoms and one chlorine atom attached to a two-carbon backbone. It is a dense, colorless liquid at room temperature and is known for its high density and low vapor pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2-Tetrabromo-2-chloroethane can be synthesized through the halogenation of ethane derivatives. One common method involves the bromination of 1,1,2,2-tetrabromoethane, followed by chlorination. The reaction typically requires the presence of a catalyst and is conducted under controlled temperature and pressure conditions to ensure the selective addition of halogen atoms.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes utilize bromine and chlorine gas in the presence of a suitable catalyst, such as iron or aluminum chloride. The reaction is carried out in a closed system to prevent the release of toxic halogen gases and to ensure the safety of the workers.

Chemical Reactions Analysis

Types of Reactions

1,1,1,2-Tetrabromo-2-chloroethane undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction Reactions: Often use reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Elimination Reactions: Require strong bases like potassium tert-butoxide and elevated temperatures.

Major Products Formed

    Substitution Reactions: Products include halogenated alcohols or amines.

    Reduction Reactions: Products include partially halogenated ethanes.

    Elimination Reactions: Products include alkenes and hydrogen halides.

Scientific Research Applications

1,1,1,2-Tetrabromo-2-chloroethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for certain reactions.

    Biology: Employed in studies involving halogenated hydrocarbons and their effects on biological systems.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a radiopaque agent in medical imaging.

    Industry: Utilized in the production of flame retardants and as an intermediate in the synthesis of other halogenated compounds.

Mechanism of Action

The mechanism of action of 1,1,1,2-tetrabromo-2-chloroethane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetrabromoethane: Similar in structure but lacks the chlorine atom.

    1,1,1,2-Tetrabromoethane: Similar but with a different arrangement of bromine atoms.

    1,1,2-Tribromo-2-chloroethane: Contains one less bromine atom.

Uniqueness

1,1,1,2-Tetrabromo-2-chloroethane is unique due to its specific arrangement of halogen atoms, which imparts distinct chemical and physical properties. Its high density and low vapor pressure make it particularly useful in applications requiring heavy, non-volatile solvents.

Properties

CAS No.

379226-03-6

Molecular Formula

C2HBr4Cl

Molecular Weight

380.10 g/mol

IUPAC Name

1,1,1,2-tetrabromo-2-chloroethane

InChI

InChI=1S/C2HBr4Cl/c3-1(7)2(4,5)6/h1H

InChI Key

XYIRCCZRZGAHIH-UHFFFAOYSA-N

Canonical SMILES

C(C(Br)(Br)Br)(Cl)Br

Origin of Product

United States

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